DBF vs DBT: Optical Absorption Blue-Shift and HOMO Level Modulation at the Monomer Building Block Level
When the monomeric building block DBF (furan-flanked DPP) is compared directly with its structural analogue DBT (thiophene-flanked DPP), the furan substitution produces a consistent blue-shift of the absorption spectrum both in solution and in thin films. In the resulting donor–acceptor copolymer PDBFBT (incorporating DBF with bithiophene), this blue-shift is accompanied by a slight reduction of the highest occupied molecular orbital (HOMO) energy level relative to the DBT-derived analogue [1]. At the polymer level, the furan-flanked copolymer PDPPF-DTT exhibits an absorption spectrum that is blue-shifted by 26–30 nm compared with the thiophene-flanked PDPPT-DTT, a difference attributed to the lower resonance energy of furan versus thiophene [2]. This systematic optical difference provides a spectroscopic fingerprint enabling unambiguous identification of furan versus thiophene incorporation.
| Evidence Dimension | Optical absorption spectral shift (UV-Vis) and HOMO energy modulation |
|---|---|
| Target Compound Data | DBF (furan-flanked DPP): blue-shifted absorption vs DBT; PDBFBT copolymer shows reduced HOMO vs DBT analogue; PDPPF-DTT polymer absorption blue-shifted by 26–30 nm vs PDPPT-DTT |
| Comparator Or Baseline | DBT (thiophene-flanked DPP): red-shifted absorption; PDPPT-DTT polymer absorption red-shifted by 26–30 nm vs PDPPF-DTT |
| Quantified Difference | 26–30 nm blue-shift for furan-flanked polymer vs thiophene-flanked analogue; qualitative HOMO reduction for DBF-based copolymer |
| Conditions | Solution and thin-film UV-Vis absorption spectroscopy; bottom-gate top-contact OFET device films annealed at 200 °C |
Why This Matters
The systematic absorption blue-shift enables spectroscopic quality control to verify correct monomer incorporation in co-polymerization batches and directly impacts light-harvesting window design in OPV applications.
- [1] Li, Y.; Sonar, P.; Singh, S. P.; Zeng, W.; Soh, M. S. 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and Bithiophene Copolymer with Rather Disordered Chain Orientation Showing High Mobility in Organic Thin Film Transistors. J. Mater. Chem. 2011, 21 (29), 10829–10835. https://doi.org/10.1039/C1JM11290B. View Source
- [2] Do, T.-T.; Takeda, Y.; Sekine, T.; Yadav, Y.; Manzhos, S.; Feron, K.; Sonar, P. Bottom Gate Top Contact Organic Transistors Using Thiophene and Furan Flanked Diketopyrrolopyrrole Polymers and Its Comparative Study. Flex. Print. Electron. 2022, 7 (3), 035014. https://doi.org/10.1088/2058-8585/ac8d6f. View Source
